β-Isomer Enrichment and Quantified α-Isomer Exclusion in High-Purity Grades
The biological and pharmaceutical activity of sodium glycerophosphate resides exclusively in the β-isomer (CAS 13408-09-8), not the α-isomer [1]. Generic sodium glycerophosphate is a mixture of isomers with undefined bioactivity. Procurement specifications for high-grade β-glycerophosphate, such as those meeting ≥98.0% (NT) purity, explicitly quantify and limit the presence of the inactive L-α-glycerol phosphate impurity to ≤2% . This specification is a direct differential marker against lower-grade or mixed-isomer stocks.
| Evidence Dimension | L-α-Glycerol Phosphate (inactive isomer) content |
|---|---|
| Target Compound Data | ≤ 2% |
| Comparator Or Baseline | Generic sodium glycerophosphate (α/β mixture) |
| Quantified Difference | ≥ 98% β-isomer enrichment vs. undefined mixture |
| Conditions | HPLC purity analysis as per manufacturer specification sheet |
Why This Matters
This quantitative purity metric directly validates functional activity in phosphatase inhibition and osteogenic differentiation assays, preventing the procurement of isomer mixtures with unreliable or diminished biological performance.
- [1] CN Patent No. CN101851252B. (2012). Method for preparing sodium glycerophosphate. View Source
